molecular formula C10H14FN3O2 B8645575 (4-Fluoromethylpyrimidin-2-yl)carbamic acid tert-butyl ester

(4-Fluoromethylpyrimidin-2-yl)carbamic acid tert-butyl ester

Cat. No. B8645575
M. Wt: 227.24 g/mol
InChI Key: QICCAXDONBFKNF-UHFFFAOYSA-N
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Patent
US09309240B2

Procedure details

A mixture of (4-fluoromethylpyrimidin-2-yl)carbamic acid tert-butyl ester (140 mg, 0.62 mmol) and TFA (2 mL) in DCM (2 mL) was stirred at room temperature for 1 hour then concentrated under reduced pressure. The residue was purified by SCX-2 chromatography (washing with methanol and eluting with 2M ammonia in methanol) to afford the title compound as a yellow solid (78 mg, quant. yield). 1H NMR (400 MHz, CDCl3): δ 8.34 (d, J=5.1 Hz, 1H), 6.79-6.78 (m, 1H), 5.33-5.30 (m, 1H), 5.21-5.19 (m, 1H), 5.13 (s, 2H).
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[N:13]=[C:12]([CH2:14][F:15])[CH:11]=[CH:10][N:9]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:15][CH2:14][C:12]1[CH:11]=[CH:10][N:9]=[C:8]([NH2:7])[N:13]=1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=CC(=N1)CF)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by SCX-2 chromatography (washing with methanol and eluting with 2M ammonia in methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FCC1=NC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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